molecular formula C10H11FN2O2 B8660533 4-(4-Amino-2-fluoro-phenyl)-morpholin-3-one

4-(4-Amino-2-fluoro-phenyl)-morpholin-3-one

Cat. No. B8660533
M. Wt: 210.20 g/mol
InChI Key: OYBFNNGXWGVIIT-UHFFFAOYSA-N
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Patent
US09434695B2

Procedure details

A mixture of iron powder (8.8 g, 158 mmol), water (60 mL) and hydrochloric acid (2 mL) was stirred at 65° C. for 20 min. It was then cooled to rt and the aqenous layer was poured out. A solution of 4-(2-fluoro-4-nitrophenyl)morpholin-3-one (3.8 g, 15.8 mmol) in MeOH (100 mL) was added and the resuting mixture was acidified to pH 2 with hydrochloric acid and stirred at 65° C. for 4 h. The mixture was cooled to rt, adjusted to pH 8 with saturated NaHCO3 aqueous solution and filtered. The MeOH was removed in vacuo and the mixture was extracted with EtOAc (20 mL×3). The combined organic layers were washed with brine (20 mL×4), dried over anhydrous Na2SO4 and concentrated in vacuo. The residue was purified by a silica gel column chromatography (PE/EtOAc (V/V)=1:2) to give the title compound as a white solid (1.89 g, 57%).
Name
4-(2-fluoro-4-nitrophenyl)morpholin-3-one
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
reactant
Reaction Step Four
Name
Quantity
8.8 g
Type
catalyst
Reaction Step Four
Yield
57%

Identifiers

REACTION_CXSMILES
O.Cl.[F:3][C:4]1[CH:9]=[C:8]([N+:10]([O-])=O)[CH:7]=[CH:6][C:5]=1[N:13]1[CH2:18][CH2:17][O:16][CH2:15][C:14]1=[O:19].C([O-])(O)=O.[Na+]>CO.[Fe]>[NH2:10][C:8]1[CH:7]=[CH:6][C:5]([N:13]2[CH2:18][CH2:17][O:16][CH2:15][C:14]2=[O:19])=[C:4]([F:3])[CH:9]=1 |f:3.4|

Inputs

Step One
Name
4-(2-fluoro-4-nitrophenyl)morpholin-3-one
Quantity
3.8 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)[N+](=O)[O-])N1C(COCC1)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
60 mL
Type
reactant
Smiles
O
Name
Quantity
2 mL
Type
reactant
Smiles
Cl
Name
Quantity
8.8 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
was stirred at 65° C. for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
It was then cooled to rt
ADDITION
Type
ADDITION
Details
the aqenous layer was poured out
STIRRING
Type
STIRRING
Details
stirred at 65° C. for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to rt
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The MeOH was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc (20 mL×3)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (20 mL×4)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by a silica gel column chromatography (PE/EtOAc (V/V)=1:2)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
NC1=CC(=C(C=C1)N1C(COCC1)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.89 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 56.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.